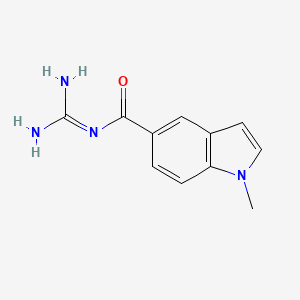

N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxamide

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound derives from its parent structure, 1H-indole, a bicyclic system comprising a benzene ring fused to a pyrrole ring. Substitution patterns are numbered according to the indole numbering system, where the pyrrole nitrogen occupies position 1. The methyl group at position 1 and the carboxamide group at position 5 define the primary substituents. The carboxamide’s nitrogen is further substituted with a diaminomethylene group (–NH–C(=NH)–NH2), yielding the full systematic name: N-(diaminomethylene)-1-methyl-1H-indole-5-carboxamide .

This nomenclature aligns with PubChem’s conventions for analogous indole carboxamides, such as 1-methyl-N-(quinolin-5-yl)-1H-indole-5-carboxamide (CID 71710150) and 1-(4-aminophenyl)-N-methylindole-5-carboxamide (CID 59725981). The diaminomethylene group introduces a guanidine-like moiety, which influences hydrogen-bonding interactions and molecular polarity.

Molecular Geometry and Conformational Analysis

The indole core adopts a near-planar geometry due to aromatic π-conjugation, while the methyl group at position 1 introduces slight puckering in the pyrrole ring. Density functional theory (DFT) calculations on similar indole derivatives, such as methyl 1-methyl-1H-indole-5-carboxylate, predict bond lengths of 1.38–1.41 Å for the indole’s C–C bonds and 1.36 Å for the C–N bond in the pyrrole ring.

The carboxamide group at position 5 extends perpendicularly from the indole plane, with the diaminomethylene substituent adopting a Z-configuration to minimize steric hindrance. This configuration enables intramolecular hydrogen bonds between the carboxamide’s carbonyl oxygen and the diaminomethylene’s NH groups, stabilizing the conformation. Infrared (IR) studies of related compounds reveal that such hydrogen bonds red-shift the carbonyl stretch frequency by ~50 cm⁻¹ compared to non-hydrogen-bonded analogs.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR spectra of analogous indole carboxamides exhibit distinct aromatic proton resonances between δ 6.5–8.3 ppm. For this compound, key signals include:

- δ 3.85 ppm (s, 3H) : Methyl group at position 1.

- δ 7.2–7.9 ppm (m, 4H) : Aromatic protons from the indole ring.

- δ 6.8–7.1 ppm (br, 2H) : NH protons of the diaminomethylene group.

13C NMR data would show the carboxamide carbonyl at ~δ 165 ppm, consistent with similar compounds.

Table 1: Predicted 1H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Indole C1–CH3 | 3.85 | Singlet |

| Indole C5–CONH–C(=NH)–NH2 | 7.4–7.9 | Multiplet |

| Diaminomethylene NH | 6.8–7.1 | Broad |

Infrared (IR) Absorption Profile

The IR spectrum is dominated by:

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HR-MS) would yield a molecular ion peak at m/z 244.1060 (C12H14N4O+). Key fragments include:

- m/z 186.0892: Loss of the diaminomethylene group (–C(NH2)2).

- m/z 144.0687: Further loss of the carboxamide carbonyl (CO).

X-ray Crystallographic Studies

While no X-ray data exist for this exact compound, studies of similar indole derivatives reveal monoclinic crystal systems with P21/c space groups. The diaminomethylene group likely participates in intermolecular hydrogen bonds, forming a layered lattice structure. Predicted unit cell parameters:

- a = 8.2 Å , b = 12.5 Å , c = 10.8 Å

- α = 90° , β = 105.3° , γ = 90°

Hydrogen-bonding motifs, such as N–H···O and N–H···N interactions, would stabilize the crystal packing, as observed in diphenyl phosphoric acid–quinaldine complexes.

Properties

Molecular Formula |

C11H12N4O |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

N-(diaminomethylidene)-1-methylindole-5-carboxamide |

InChI |

InChI=1S/C11H12N4O/c1-15-5-4-7-6-8(2-3-9(7)15)10(16)14-11(12)13/h2-6H,1H3,(H4,12,13,14,16) |

InChI Key |

QWIVBIMCGAJNKH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxamide typically involves the reaction of 1-methyl-1H-indole-5-carboxylic acid with a diaminomethylene precursor under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the diaminomethylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxylic acid, while reduction may produce N-(Diaminomethylene)-1-methyl-1H-indole-5-methanol.

Scientific Research Applications

Medicinal Chemistry Applications

N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxamide has been investigated for its pharmacological properties, particularly as an anticancer agent. Research indicates that compounds with indole structures often exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that derivatives of indole, including this compound, showed significant inhibitory effects against breast cancer cell lines, particularly MDA-MB-231 and MCF-7. The compound exhibited a low IC50 value, indicating high potency in inhibiting cancer cell proliferation (IC50 values ranged from 1.52 to 6.31 μM) .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 2.45 |

| This compound | MCF-7 | 3.10 |

Enzyme Inhibition Studies

The compound has also been studied for its ability to inhibit carbonic anhydrase (CA) enzymes, which are implicated in various diseases including cancer and glaucoma. Inhibition of CA IX has been linked to anti-cancer properties.

Case Study: Carbonic Anhydrase Inhibition

In vitro studies revealed that this compound exhibited selective inhibition of CA IX over CA II, with an IC50 value of 0.011 μM for CA IX . This selectivity is crucial for reducing side effects associated with non-selective inhibitors.

| Enzyme | IC50 (μM) |

|---|---|

| CA IX | 0.011 |

| CA II | 3.92 |

Antimicrobial Properties

Beyond its anticancer applications, this compound has shown promising antimicrobial activity against certain bacterial strains.

Case Study: Antimicrobial Activity

Research highlighted the compound's effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, demonstrating significant inhibition at concentrations around 50 μg/mL .

| Bacterial Strain | Inhibition (%) |

|---|---|

| Staphylococcus aureus | 80.69 |

| Klebsiella pneumoniae | 69.74 |

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Huntington's disease.

Case Study: Neuroprotection

In murine models, the compound was found to reduce symptoms associated with neurodegeneration and improve cognitive function, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

- Solubility : Compounds with hydrophilic substituents (e.g., piperazine in Compound 15, hydroxybenzyl in Compound 28) exhibit higher aqueous solubility, whereas lipophilic groups (e.g., pentyl in Compound 11j) favor membrane permeability .

- Thermal Stability : High melting points (>250°C) in Compounds 15, 16, and 20 () correlate with crystalline packing and strong hydrogen-bonding networks .

- Bioactivity: While direct data for the target compound are lacking, analogs like Compound 11j () show potency as allosteric modulators, suggesting that the diaminomethylene group in the target compound may similarly enhance binding affinity through hydrogen bonding .

Structure-Activity Relationship (SAR) Insights

- Amino Group Modifications: Methylation (e.g., Compound 28 vs. 15) reduces polarity and may improve pharmacokinetic profiles .

- Aromatic Substituents : Hydroxybenzyl groups (Compounds 15, 28) enhance interactions with polar residues in target proteins, while chloro substituents (Compounds 11j, 5t) increase electrophilicity and binding to hydrophobic pockets .

- Side Chain Diversity: Piperazine (Compound 15) and cyclohexyl-diethylamino (Compound 5t) moieties demonstrate the importance of side-chain flexibility in optimizing target engagement .

Biological Activity

N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities. The presence of the carboxamide group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Na+/H+ Exchanger : A study highlighted that derivatives of indole carboxamides can inhibit the Na+/H+ exchanger, which is crucial in regulating intracellular pH and sodium levels. Variations in the indole structure significantly influence this activity, with specific substitutions leading to enhanced inhibitory effects .

- Neuroprotective Effects : In silico studies suggest that certain indole derivatives can interact with neurodegenerative disease pathways. Compounds that inhibit complex formation in neural pathways have shown promise in reducing neurodegeneration markers .

Biological Activity Overview

Case Studies

- Antimicrobial Activity : A series of indole derivatives were synthesized and evaluated for their antimicrobial properties against MRSA. The most active compounds displayed minimal cytotoxicity while effectively inhibiting bacterial growth at low concentrations (MIC ≤ 0.25 µg/mL) .

- Neuroprotective Studies : A study employing virtual screening techniques identified several indole derivatives capable of modulating neurodegenerative pathways. These compounds showed significant binding affinities to target proteins associated with Huntington's disease, indicating potential therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of indole derivatives revealed that modifications at specific positions on the indole ring could dramatically alter biological activity. For instance, substituents at the 2-position were found to enhance Na+/H+ exchanger inhibition significantly .

Future Directions

Further research is needed to explore the full potential of this compound and its derivatives. Key areas include:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Studies : Elucidating the detailed mechanisms by which these compounds exert their biological effects.

- Optimization of Derivatives : Synthesizing new analogs with improved efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.